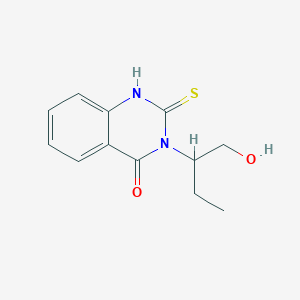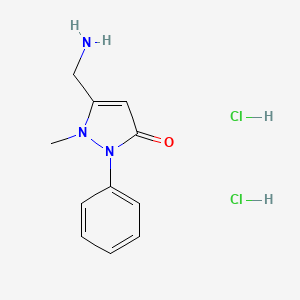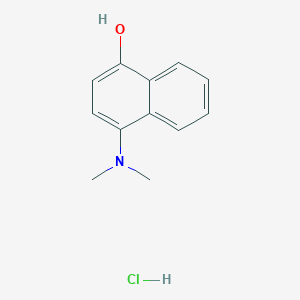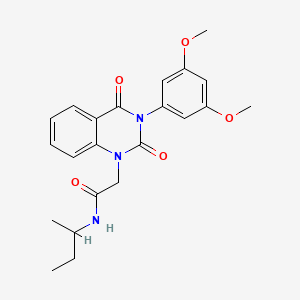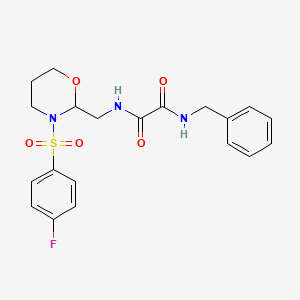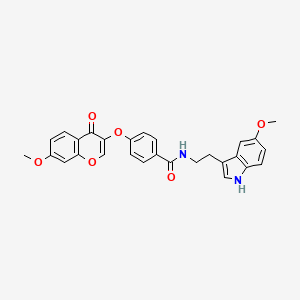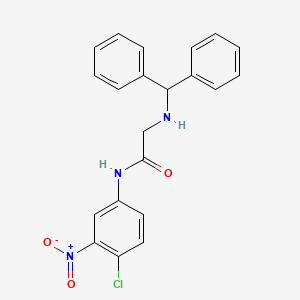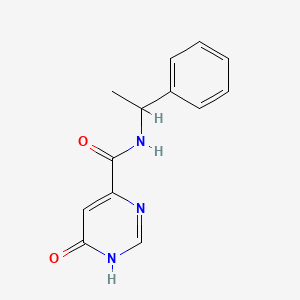![molecular formula C16H14BrN5O2 B2440502 6-(3-Bromophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 893367-26-5](/img/structure/B2440502.png)
6-(3-Bromophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole derivatives, such as the one you mentioned, are important in various fields, including medicinal chemistry and material science . They are key components of functional molecules used in a variety of applications . They are usually synthesized by the condensation of a phthalic anhydride with primary amines .
Synthesis Analysis
The synthesis of fused multifunctionalized isoindole-1,3-diones, which are similar to your compound, has been reported . This process involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Molecular Structure Analysis
The molecular structure of these compounds is complex, with multiple rings and variable structures . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Physical And Chemical Properties Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
科学的研究の応用
Synthesis Techniques
The synthesis of complex imidazoles and purines is a foundational aspect of research involving "6-(3-Bromophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione". For example, Alves, Proença, and Booth (1994) described a method for preparing disubstituted 1-benzylimidazoles, which are crucial precursors for purine analogs. This process involves base-catalyzed cyclization and can lead to compounds with potential applications in medicinal chemistry and drug development (Alves, Proença, & Booth, 1994).
Antimicrobial Activity
The compound's derivatives have been explored for their antimicrobial properties. Güzeldemirci and Küçükbasmacı (2010) synthesized a series of triazoles and thiadiazoles bearing the imidazo[2,1-b]thiazole moiety, starting from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide. These compounds exhibited promising antimicrobial activities, demonstrating the potential of derivatives of "6-(3-Bromophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione" in developing new antibacterial and antifungal agents (Güzeldemirci & Küçükbasmacı, 2010).
Quantum-Mechanical Modeling
The study by Hęclik et al. (2017) on the spectral characterization and quantum-mechanical modeling of esters with the imidazo[1,5-c]quinazoline-3,5-dione ring provides insights into the structural and electronic properties of such compounds. Through DFT methods, the research offers a deeper understanding of the conformers' stability and reactivity, which is essential for designing molecules with specific functions and activities (Hęclik et al., 2017).
Novel Ring Systems
Kaji and Kawase (1976) described the synthesis of derivatives in the novel ring system, imidazo[4, 5-e-as]-triazine (6-azapurine), demonstrating the versatility of the core structure in generating new heterocyclic compounds with potential applications in pharmaceuticals and materials science (Kaji & Kawase, 1976).
Hepatoprotective Activity
Ram et al. (2002) outlined a novel one-pot synthesis of imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones, demonstrating the chemical versatility of compounds related to "6-(3-Bromophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione". Some of these compounds were screened for hepatoprotective activity, indicating their potential therapeutic applications (Ram et al., 2002).
将来の方向性
作用機序
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds structurally similar to the compound , are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the construction of various derivatives through strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .
Mode of Action
Imidazo[1,2-a]pyridines and their derivatives have been known to undergo radical reactions for direct functionalization . This could suggest that the compound might interact with its targets through similar mechanisms, leading to changes at the molecular level.
Biochemical Pathways
Imidazo[1,2-a]pyridines and related compounds have been associated with various biochemical pathways due to their diverse chemical reactivity .
Result of Action
Compounds with similar structures have shown moderate antibacterial activity against various bacterial strains , suggesting potential biological activity for this compound.
Action Environment
The synthesis of similar compounds has been reported to involve environmentally friendly approaches , suggesting that the compound’s synthesis and action might be influenced by environmental conditions.
特性
IUPAC Name |
6-(3-bromophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O2/c1-9-8-21-12-13(19(2)16(24)20(3)14(12)23)18-15(21)22(9)11-6-4-5-10(17)7-11/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARGASLEACTSDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)Br)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Bromophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2440419.png)
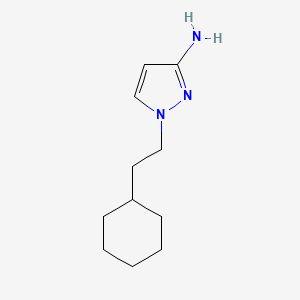
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2440423.png)
